2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide
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Overview
Description
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide is a synthetic organic compound It is characterized by the presence of multiple chlorine atoms and a hydrazono functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide typically involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 2,4-dichlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chlorophenyl)acetamide: Lacks the hydrazono group.
2,4-Dichlorophenylhydrazine: Lacks the acetamide group.
N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide: Similar structure but different substitution pattern.
Uniqueness
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide is unique due to the presence of multiple chlorine atoms and the hydrazono functional group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C14H9Cl4N3O |
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Molecular Weight |
377.0 g/mol |
IUPAC Name |
(1E)-2-(2-chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H9Cl4N3O/c15-8-5-6-12(10(17)7-8)20-21-13(18)14(22)19-11-4-2-1-3-9(11)16/h1-7,20H,(H,19,22)/b21-13+ |
InChI Key |
VHNCDIYEINKKNG-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=N\NC2=C(C=C(C=C2)Cl)Cl)/Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=NNC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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